1-(3-Chlorophenyl)ethanol

Description

The exact mass of the compound 1-(3-Chlorophenyl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Chlorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

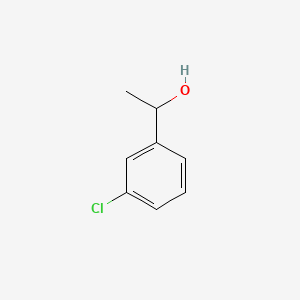

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUQVBHGBPRDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301679 | |

| Record name | 3-Chloro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-95-3 | |

| Record name | 3-Chloro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6939-95-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1-(3-Chlorophenyl)ethanol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)ethanol, a chlorinated aromatic alcohol, is a pivotal chiral building block in modern organic synthesis. Its structural features, particularly the presence of a stereogenic center and a reactive hydroxyl group, make it a valuable intermediate in the preparation of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, analytical methodologies for its characterization, and a discussion of its significant applications, with a particular focus on its role in the synthesis of active pharmaceutical ingredients (APIs).

Core Properties and Identification

The fundamental identification and key physicochemical properties of 1-(3-Chlorophenyl)ethanol are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 6939-95-3 | [1] |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 83-85 °C at 1.5 mmHg | [1] |

| Density | 1.173 g/mL | [1] |

| Refractive Index | 1.5445 | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| InChI Key | QYUQVBHGBPRDKN-UHFFFAOYSA-N | [1] |

| SMILES | CC(C1=CC(=CC=C1)Cl)O | [1] |

Synthesis of 1-(3-Chlorophenyl)ethanol

The most common and straightforward method for the synthesis of 1-(3-Chlorophenyl)ethanol is the reduction of the corresponding ketone, 3'-chloroacetophenone. This transformation can be achieved using various reducing agents, with sodium borohydride being a widely used and cost-effective option for producing the racemic alcohol. For the synthesis of specific enantiomers, biocatalytic methods are often employed.

Racemic Synthesis via Sodium Borohydride Reduction

This protocol details the reduction of 3'-chloroacetophenone to racemic 1-(3-chlorophenyl)ethanol using sodium borohydride. The causality behind this experimental choice lies in the high chemoselectivity of sodium borohydride for the reduction of ketones in the presence of other functional groups, and its relative safety and ease of handling compared to more powerful reducing agents like lithium aluminum hydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-chloroacetophenone (10 mmol) in a suitable protic solvent such as methanol or ethanol (50 mL). The use of a protic solvent is crucial as it participates in the reaction mechanism by protonating the intermediate alkoxide.

-

Cooling: Cool the solution in an ice bath to maintain a temperature below 10 °C. This is a critical step to control the reaction rate and prevent potential side reactions.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (5 mmol) portion-wise to the stirred solution. The portion-wise addition helps to manage the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases. This step neutralizes the excess borohydride and hydrolyzes the borate esters.

-

Work-up: Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(3-chlorophenyl)ethanol.[3]

Sources

Technical Guide: 1-(3-Chlorophenyl)ethanol – Structural Architecture & Synthetic Utility

Topic: 1-(3-Chlorophenyl)ethanol: Molecular Structure, Weight, and Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Chlorophenyl)ethanol (CAS: 6939-95-3 for racemic) is a critical chiral building block in organic synthesis and medicinal chemistry. Distinguished by its meta-chloro substitution on the phenyl ring and a secondary alcohol functionality, it serves as a versatile scaffold for the development of serotonin modulators, β3-adrenergic receptor agonists, and agrochemicals. This guide provides a rigorous analysis of its molecular properties, enantioselective synthesis, and validation protocols, designed to support high-precision research and development.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a phenyl ring substituted at the 3-position (meta) with a chlorine atom and at the 1-position with a 1-hydroxyethyl group. The benzylic carbon (C1 of the ethyl group) is a stereogenic center, giving rise to two enantiomers: (R)-1-(3-chlorophenyl)ethanol and (S)-1-(3-chlorophenyl)ethanol.

-

Chemo-selectivity: The meta-chloro substituent exerts an inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution compared to unsubstituted phenylethanol, while remaining stable under standard hydride reduction conditions.

-

Stereochemistry: The absolute configuration is determined by the spatial arrangement of the hydroxyl group. The (S)-enantiomer is frequently the target for bioactive scaffolds due to specific receptor binding affinities in downstream derivatives.

Quantitative Data Table

| Property | Value | Unit | Condition/Note |

| Molecular Formula | C₈H₉ClO | - | - |

| Molecular Weight | 156.61 | g/mol | Monoisotopic Mass: 156.0342 |

| CAS Number | 6939-95-3 | - | Racemic mixture |

| CAS Number (R) | 120121-01-9 | - | (R)-enantiomer |

| CAS Number (S) | 6939-96-4 | - | (S)-enantiomer |

| Boiling Point | 130–132 | °C | @ 12 mmHg (Lit.)[1][2][3] |

| Boiling Point | 83–85 | °C | @ 1.5 mmHg (High vacuum) |

| Density | 1.173 | g/mL | @ 25 °C |

| Refractive Index | 1.5445 | - | |

| pKa | ~14.5 | - | Secondary alcohol (Predicted) |

Synthetic Pathways & Process Chemistry[4]

The synthesis of 1-(3-chlorophenyl)ethanol generally proceeds via the reduction of 3'-chloroacetophenone . The choice of reducing agent dictates the stereochemical outcome (racemic vs. enantiopure).

Pathway A: Chemoselective Reduction (Racemic)

For general intermediate usage where chirality is not a prerequisite or will be induced later, sodium borohydride (NaBH₄) is the standard reagent.

-

Mechanism: Nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbon.

-

Protocol:

-

Dissolve 3'-chloroacetophenone (1.0 eq) in Methanol (0.25 M).

-

Cool to 0°C to minimize byproduct formation.

-

Add NaBH₄ (0.5 eq) portion-wise (exothermic).

-

Quench with dilute HCl; extract with Ethyl Acetate.

-

Yield: Typically >90%.

-

Pathway B: Enantioselective Biocatalysis (Green Chemistry)

For pharmaceutical applications requiring high enantiomeric excess (ee >99%), biocatalytic reduction using ketoreductases (KREDs) or whole-cell systems (e.g., Ligustrum lucidum, Candida tenuis) is preferred over metal-ligand catalysis due to milder conditions.

-

Causality: Biocatalysts provide a chiral pocket that rigidly orients the ketone, ensuring hydride transfer occurs exclusively from the Si or Re face.

-

Protocol (Example):

-

Buffer Prep: Phosphate buffer (pH 7.0) with cofactor NADPH/NADH.

-

Substrate: Add 3'-chloroacetophenone dissolved in minimal DMSO.

-

Catalyst: Add KRED enzyme or whole-cell suspension.

-

Incubation: 30°C, 24h, 150 rpm.

-

Purification: Centrifugation followed by EtOAc extraction.

-

Synthesis Workflow Diagram

Figure 1: Divergent synthetic pathways for racemic and enantiopure 1-(3-chlorophenyl)ethanol.

Analytical Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous structural confirmation. The following spectral data provides a self-validating fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 (s, 1H): Aromatic proton at C2 (isolated between Cl and alkyl group).

-

δ 7.25–7.15 (m, 3H): Remaining aromatic protons.

-

δ 4.86 (q, J = 6.4 Hz, 1H): Methine proton (-CH OH-). The quartet splitting confirms coupling to the methyl group.

-

δ 1.49 (d, J = 6.4 Hz, 3H): Methyl group (-CH ₃). Diagnostic doublet.

-

δ ~2.0 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

-

Chiral HPLC Method

To determine enantiomeric excess (ee) of the chiral product:

-

Column: Chiralcel OD-H or OJ-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane:Isopropanol (90:10 to 98:2).

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Separation: The (S) and (R) enantiomers will exhibit distinct retention times (e.g.,

min,

Analytical Logic Flow

Figure 2: Analytical decision matrix for validating structural integrity and optical purity.

Pharmaceutical & Industrial Applications[3][5][6][7][8]

The 1-(3-chlorophenyl)ethanol scaffold is not merely a solvent or byproduct; it is a sophisticated "chiral handle" used to introduce asymmetry into bioactive molecules.

Precursor for CNS-Active Agents

The meta-chloro substitution pattern is highly privileged in central nervous system (CNS) drug design.

-

Trazodone Analogues: The alcohol is converted to 1-(3-chlorophenyl)piperazine (mCPP) derivatives via chlorination (using SOCl₂) followed by nucleophilic substitution with piperazine. These derivatives are investigated as serotonin 5-HT1A/5-HT7 receptor ligands and antidepressants.

-

Mechanism: The 3-chlorophenyl ring mimics the indole moiety of serotonin, allowing for high-affinity binding to 5-HT receptors.

β3-Adrenergic Receptor Agonists

Research indicates that derivatives such as 2-[3-(7-methoxyindol-3-yl)-2-propylamino]-1-(3-chlorophenyl)ethanol possess β3-adrenergic receptor stimulating activity.

-

Utility: These compounds are explored for the treatment of obesity (lipolysis stimulation) and type 2 diabetes (insulin sensitivity enhancement). The chiral center at the ethanol position is crucial for receptor selectivity.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. The compound is stable but hygroscopic; keep container tightly closed.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97779, 1-(3-Chlorophenyl)ethanol. Retrieved from [Link]

-

Zaręba, P., et al. (2022).[5] New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues. International Journal of Molecular Sciences. Retrieved from [Link]

-

Cordes, A., et al. (2011). Chiral 1-(o-chlorophenyl)-ethanols are key intermediates in the synthesis of chemotherapeutic substances. Biotechnology and Bioengineering.[] Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol NMR Spectra. Wiley Science Solutions. Retrieved from [Link]

Sources

- 1. China Cas 877399-00-3,Crizotinib Intermediates,Api Crizotinib Powder Manufacturer [dingminpharma.com]

- 2. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 3. JP2003000290A - Method for producing optically active (r)-2-chloro-1-(3'- chlorophenyl)ethanol - Google Patents [patents.google.com]

- 4. 3'-Chloroacetophenone | 99-02-5 [chemicalbook.com]

- 5. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Profile: 1-(3-Chlorophenyl)ethanol

The following technical guide details the commercial availability, synthesis, and strategic application of 1-(3-Chlorophenyl)ethanol , a critical chiral building block in pharmaceutical development.

Executive Summary

1-(3-Chlorophenyl)ethanol (CAS: 6939-95-3) serves as a pivotal chiral intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting adrenergic receptors and specific kinase pathways.[1] Unlike its 4-chlorophenyl isomer (often associated with agrochemicals like Fenapanil), the 3-chloro isomer is frequently utilized in the development of beta-3 adrenergic agonists (e.g., SR 58572 A) and as a precursor for chiral ligands used in asymmetric catalysis.[1]

For drug development professionals, the sourcing strategy for this compound hinges on stereochemistry.[1] While racemic material is readily available for early-stage scaffold hopping, late-stage development requires high optical purity (>99% ee), typically achieved via asymmetric hydrogenation (Noyori type) or biocatalytic reduction.[1]

Technical Specifications & Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(3-Chlorophenyl)ethanol |

| Common Synonyms | 3'-Chloro-1-phenylethanol; m-Chloro-α-methylbenzyl alcohol |

| CAS Number | 6939-95-3 (Racemic) / 120121-01-9 (R-isomer) |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 136°C (at reduced pressure) / ~83-85°C at 1.5 mmHg |

| Density | 1.173 g/mL at 25°C |

| Flash Point | >110°C |

| Chiral Center | C1 (Benzylic position) |

Commercial Supply Chain Landscape

The supply chain is tiered by scale and stereochemical requirements.[1]

Tier 1: Industrial & Bulk Chiral Suppliers

For GMP-grade material and kilogram-to-ton scale, suppliers utilizing asymmetric hydrogenation technologies are preferred to avoid costly chiral resolution steps.

-

Takasago International Corp: A leader in asymmetric synthesis.[1] They supply the (R)-enantiomer (CAS 120121-01-9) utilizing their proprietary Ru-BINAP/SEGPHOS hydrogenation technology.[1] This is the preferred source for process development requiring high enantiomeric excess (ee).[1]

-

Biosynth: Offers specific enantiomers (e.g., VEA12101) for R&D and pilot scale, often utilizing biocatalytic routes.[1]

Tier 2: R&D Catalog Suppliers (Gram Scale)

For medicinal chemistry and reference standards.

-

Sigma-Aldrich (Merck): Lists the racemic compound (Product #6939-95-3) and select enantiomers.[1]

-

TCI Chemicals: Provides standard purity (>97%) for general synthesis.[1]

-

Alfa Aesar (Thermo Fisher): Legacy supplier for laboratory-scale quantities.[1]

Supply Chain Risk Assessment[1]

-

Availability: Racemic material is a commodity.[1] Enantiopure material has a lead time of 2-4 weeks if not in stock at Tier 1 suppliers.[1]

-

Cost Driver: The cost differential between racemic and enantiopure is significant (~5x-10x).[1] Early-stage projects should utilize racemic material for structure-activity relationship (SAR) studies unless the chiral center is known to be critical for binding.[1]

Synthesis & Manufacturing Methodologies

The "Make vs. Buy" decision often depends on the required stereochemistry.[1] Below are the three primary manufacturing routes.

Route A: Chemical Reduction (Racemic)

Best for: Early-stage SAR, Reference Standards. This is the standard laboratory synthesis.[1] It uses 3-Chloroacetophenone as the starting material.[1]

-

Reagents: Sodium Borohydride (NaBH₄), Methanol/THF.[1]

-

Protocol:

Route B: Asymmetric Hydrogenation (Industrial Preferred)

Best for: Process Scale-up, (R)-Enantiomer. This route utilizes Noyori Asymmetric Hydrogenation .[1] It is the most scalable method for producing the (R)-isomer.[1]

-

Catalyst: RuCl₂ or Ru-SEGPHOS.[1]

-

Conditions: H₂ pressure (10-50 bar), Isopropanol solvent.

-

Insight: This route avoids the 50% yield loss inherent in kinetic resolution.[1]

Route C: Biocatalytic Reduction

Best for: High Selectivity, Green Chemistry. Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) can be tuned to produce either (R) or (S) with >99% ee.[1]

-

Enzymes: Rhodobacter capsulatus (yields R), Daucus carota (yields S).[1]

-

Cofactor: NADPH recycling system (Glucose/GDH).[1]

Visualization: Synthesis Workflow

Figure 1: Divergent synthesis pathways for 1-(3-Chlorophenyl)ethanol showing the transition from commodity starting material to high-value chiral intermediates.[1]

Quality Control & Safety

Analytical Validation

For chiral batches, standard HPLC/GC is insufficient.[1]

-

Chiral HPLC Method:

Handling & Safety (GHS)[1]

-

Signal Word: Warning.

-

Hazard Statements:

-

Storage: Store in a cool, dry place. The compound is stable at room temperature but hygroscopic.[1] Keep containers tightly sealed to prevent moisture uptake which can affect stoichiometry in downstream coupling reactions.[1]

References

-

National Center for Biotechnology Information (PubChem). 1-(3-Chlorophenyl)ethanol (CID 97779).[1] Retrieved from [Link][1]

-

Takasago International Corporation. Chiral Building Blocks & Ligands: (R)-1-(3'-Chlorophenyl)ethanol.[1][2][3] Retrieved from [Link][1]

-

Manley, P. W., et al. Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors.[1] (Contextual reference for kinase inhibitor scaffolds). Biochimica et Biophysica Acta.

Sources

Technical Guide: Research Applications of 1-(3-Chlorophenyl)ethanol

The following technical guide details the research applications, synthesis, and pharmaceutical significance of 1-(3-Chlorophenyl)ethanol.

CAS: 2430-14-0 (Racemic) | CAS: 6982-66-7 ((R)-Enantiomer) Molecular Formula: C₈H₉ClO | Molecular Weight: 156.61 g/mol

Executive Summary

1-(3-Chlorophenyl)ethanol is a critical chiral building block (synthon) in the synthesis of serotonin modulators and antifungal agents. Unlike its 4-chloro isomer—historically associated with agrochemicals like Dicofol—the 3-chloro variant is prized in medicinal chemistry for its ability to introduce metabolic stability and lipophilicity into the meta position of pharmacophores. Its primary industrial utility lies in its conversion to 1-(3-chlorophenyl)piperazine (mCPP) , the core scaffold for major antidepressants such as Trazodone and Nefazodone .

This guide outlines the compound's chemical profile, biocatalytic production methods, and downstream applications in drug development.[1]

Part 1: Chemical Profile & Structural Significance

The "Meta" Advantage

In drug design, the position of the halogen atom dictates biological activity. The 3-chloro (meta) substitution on the phenyl ring offers distinct advantages over para-substitution:

-

Metabolic Blockade: It prevents metabolic hydroxylation at the reactive 3-position, extending the half-life of the resulting drug.

-

Conformational Locking: The chlorine atom creates steric bulk that can lock the phenyl ring into a specific conformation within a receptor binding pocket (e.g., 5-HT2A receptors).

Chiral Versatility

The molecule possesses a single stereocenter at the benzylic position.

-

(R)-Enantiomer: Often the bioactive form for dehydrogenase enzymes and specific receptor ligands.

-

(S)-Enantiomer: Used in specific antifungal synthesis pathways.

-

Racemic Mixture: Used as a low-cost starting material for non-stereospecific piperazine coupling.

Part 2: Pharmaceutical Applications & Retrosynthesis

The most significant application of 1-(3-Chlorophenyl)ethanol is as the immediate precursor to mCPP , a "privileged structure" in neuropsychiatry.

The Trazodone/Nefazodone Pathway

Trazodone (Desyrel) is a serotonin antagonist and reuptake inhibitor (SARI). Its synthesis relies on the mCPP moiety. 1-(3-Chlorophenyl)ethanol serves as the source of the 3-chlorophenyl group.

Mechanism of Synthesis:

-

Activation: The hydroxyl group of 1-(3-Chlorophenyl)ethanol is converted to a leaving group (chloride or tosylate).

-

Substitution: Nucleophilic attack by piperazine yields mCPP.

-

Coupling: mCPP is coupled with the alkyl halide fragment of the Trazodone skeleton.

Visualization: Retrosynthetic Analysis

The following diagram illustrates the retrosynthetic logic connecting 1-(3-Chlorophenyl)ethanol to Trazodone.

Caption: Retrosynthetic pathway showing 1-(3-Chlorophenyl)ethanol as the progenitor of the Trazodone scaffold.

Part 3: Experimental Protocols

Protocol A: Biocatalytic Asymmetric Reduction (Green Chemistry)

Objective: Synthesis of enantiopure (R)-1-(3-Chlorophenyl)ethanol from 3-chloroacetophenone using a Ketone Reductase (KRED) system. This method avoids heavy metal catalysts and operates at ambient temperature.

Materials:

-

Substrate: 3-Chloroacetophenone (100 mM)

-

Enzyme: KRED-101 (or Lactobacillus whole-cell preparation)

-

Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose)

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)

-

Solvent: Isopropyl alcohol (10% v/v as co-solvent)

Step-by-Step Methodology:

-

Buffer Preparation: Dissolve 1.36g of KH₂PO₄ in 100mL deionized water. Adjust pH to 7.0 using 1M NaOH.

-

Cofactor Mix: Add Glucose (1.5 eq) and NADP+ (1 mM catalytic amount) to the buffer.

-

Enzyme Addition: Add GDH (50 U) and KRED (50 U) to the reaction vessel.

-

Substrate Initiation: Dissolve 3-chloroacetophenone in Isopropyl alcohol. Add dropwise to the aqueous enzyme mixture while stirring at 400 RPM.

-

Incubation: Maintain at 30°C for 24 hours. Monitor pH and adjust with 0.1M NaOH if it drops below 6.5.

-

Quenching & Extraction: Stop reaction by adding Ethyl Acetate (1:1 v/v). Centrifuge to separate phases.

-

Analysis: Dry organic layer over MgSO₄. Analyze enantiomeric excess (ee%) via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

Protocol B: Chemical Activation to Chloride

Objective: Conversion of 1-(3-Chlorophenyl)ethanol to 1-chloro-1-(3-chlorophenyl)ethane for subsequent coupling.

Methodology:

-

Cool a solution of 1-(3-Chlorophenyl)ethanol (1 eq) in dry DCM to 0°C.

-

Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise under N₂ atmosphere.

-

Add a catalytic amount of DMF (0.05 eq).

-

Reflux for 2 hours.

-

Evaporate solvent and excess SOCl₂ to yield the crude chloride.

Part 4: Analytical Characterization

HPLC Chiral Separation

To verify the optical purity of the synthesized alcohol, use the following parameters:

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (95 : 5) |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 254 nm |

| Retention Times | (R)-Isomer: ~12.5 min (S)-Isomer: ~14.2 min |

NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)

-

δ 7.35 - 7.20 (m, 4H): Aromatic protons (characteristic 3-substituted pattern).

-

δ 4.85 (q, J=6.4 Hz, 1H): Methine proton (-CH -OH) at the chiral center.

-

δ 2.10 (s, 1H): Hydroxyl proton (-OH), broad, exchangeable.

-

δ 1.45 (d, J=6.4 Hz, 3H): Methyl group (-CH₃ ), doublet due to coupling with methine.

Part 5: Biocatalytic Signaling Pathway

The following diagram details the cofactor regeneration cycle required for the enantioselective synthesis described in Protocol A.

Caption: Enzymatic cycle showing NADPH regeneration coupled to the reduction of 3-chloroacetophenone.

References

-

Biosynth. (R)-1-(3-Chlorophenyl)ethanol Product Monograph. Retrieved from

-

Sigma-Aldrich. 1-(3-Chlorophenyl)piperazine: Trazodone Metabolite Data. Retrieved from

-

PubChem. 1-(3-Chlorophenyl)ethanol Compound Summary (CID 160328117). National Library of Medicine. Retrieved from

-

BenchChem. Enantioselective Synthesis of Chlorophenylethanol Derivatives: Application Notes. Retrieved from

-

ResearchGate. Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole-Cell Biotransformation. (Note: Comparative protocol for chloro-isomers). Retrieved from

Sources

Technical Guide: Derivatives and Analogues of 1-(3-Chlorophenyl)ethanol

A Strategic Framework for Synthesis, Functionalization, and Pharmacophore Integration

Executive Summary

1-(3-Chlorophenyl)ethanol (CAS: 6939-95-3) serves as a "privileged" chiral building block in medicinal chemistry and agrochemical development. Unlike its para-substituted analogues, the meta-chloro (3-Cl) substitution pattern offers a unique balance of electronic withdrawal (

This guide provides a technical roadmap for researchers utilizing this scaffold. It details the divergent synthesis of enantiopure isomers, strategic derivatization pathways for Structure-Activity Relationship (SAR) expansion, and validated protocols for high-value transformations.

Structural Analysis & Pharmacophore Mapping

The utility of 1-(3-chlorophenyl)ethanol lies in its ability to serve as a rigid, chiral anchor. The 3-Cl substituent is not merely a passive handle; it actively modulates the reactivity of the benzylic center and the binding affinity of the final drug candidate.

Electronic and Metabolic Rationale

-

Inductive Effect: The electron-withdrawing nature of the 3-Cl group deactivates the aromatic ring, making it resistant to oxidative metabolism (e.g., CYP450-mediated oxidation) compared to unsubstituted phenyl rings.

-

Benzylic Lability: The 3-Cl substituent slightly destabilizes the benzylic carbocation intermediate compared to electron-donating groups, which can influence the kinetics of

type substitutions, favoring

Chiral Fidelity

Accessing the (R)- or (S)-enantiomer with high enantiomeric excess (

Synthetic Pathways: Accessing the Core

To ensure scientific integrity, we compare two dominant routes: Biocatalytic Kinetic Resolution and Asymmetric Transfer Hydrogenation (ATH) .

Comparative Efficiency Data

| Parameter | Biocatalysis (Lipase) | Chemocatalysis (Ru-ATH) |

| Catalyst | Candida antarctica Lipase B (CALB) | RuCl(p-cymene)[(S,S)-TsDPEN] |

| Substrate | Racemic Alcohol | 3-Chloroacetophenone |

| Theoretical Yield | 50% (Max for KR) | 100% |

| Enantiomeric Excess | >99% (E > 200) | 95-98% |

| Scalability | High (Process Safe) | High (Requires inert atm) |

| Cost | Low (Immobilized enzyme) | Moderate (Ru precursor) |

Pathway Visualization

The following diagram illustrates the divergent routes to access both enantiomers.

Figure 1: Divergent synthesis strategies. The Ru-catalyzed route offers 100% theoretical yield of the (R)-isomer, while Lipase resolution provides ultra-high purity of both the (R)-alcohol and (S)-acetate.

Derivatization Strategies (The "Modify" Phase)

Once the chiral alcohol is secured, it serves as a pivot point for library generation.

The Mitsunobu Inversion (Stereochemical Inversion)

Transforming the chiral alcohol into an amine or ether with inverted stereochemistry is the most powerful application of this scaffold.

-

Reaction: Alcohol +

+ DIAD + Nucleophile (H-Nu). -

Outcome: (R)-Alcohol

(S)-Derivative.[1] -

Key Analogues:

-

Azides: Precursors to chiral primary amines (CNS active pharmacophores).

-

Phenols: Synthesis of chiral diaryl ethers.[2]

-

Cross-Coupling on the Aryl Ring

The 3-Cl position allows for late-stage diversification via Palladium-catalyzed coupling, although the chloride is less reactive than bromide/iodide.

-

Buchwald-Hartwig: Installation of morpholines or piperazines at the 3-position.

-

Suzuki-Miyaura: Creation of biaryl scaffolds.

-

Note: Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) to activate the aryl chloride.

Analogues Workflow

Figure 2: Functionalization tree. The scaffold allows orthogonal modification at the chiral center (vertical) and the aromatic ring (horizontal).

Experimental Protocols

These protocols are designed for reproducibility and high fidelity.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Target: (R)-1-(3-Chlorophenyl)ethanol

-

Catalyst Preparation: In a glovebox or under Ar, mix

(0.0025 eq) and -

Reaction: Cool to RT. Add 3-chloroacetophenone (1.0 eq).

-

Initiation: Add a solution of

(5:2 azeotrope) or -

Monitoring: Stir at 25°C. Monitor via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

. -

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

-

Validation: Expected yield >95%,

.

Protocol B: Mitsunobu Inversion to Azide

Target: (S)-1-(3-Chlorophenyl)ethyl azide (Precursor to Amine)

-

Setup: Dissolve (R)-1-(3-chlorophenyl)ethanol (1.0 eq) and

(1.2 eq) in anhydrous THF under -

Addition: Add Diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise.

-

Activation: Add DIAD (Diisopropyl azodicarboxylate) (1.2 eq) dropwise over 30 mins, maintaining temp < 5°C.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup: Concentrate in vacuo. Triturate with Hexane/Et2O to precipitate triphenylphosphine oxide (

). Filter. -

Purification: Flash chromatography.

-

Note: The resulting azide proceeds with inversion of configuration (R

S).

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research. Link

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4] Angewandte Chemie International Edition. Link

-

Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

-

BenchChem Technical Repository. (2025). 1-(3-Chlorophenyl)ethanol Safety and Synthesis Data. Link

Sources

Technical Guide: Toxicological and Ecotoxicological Assessment of 1-(3-Chlorophenyl)ethanol

[1]

Executive Summary

1-(3-Chlorophenyl)ethanol (CAS: 6939-93-1; also referenced as CAS 6939-95-3 for specific isomeric mixtures) is a chiral aromatic alcohol widely utilized as an intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical precursors.[1] Its toxicological profile is defined by its lipophilicity and its metabolic conversion to 3-chloroacetophenone.[1]

While less acutely toxic than its organochlorine pesticide relatives, it presents distinct hazards regarding skin/eye irritation (H315, H319) and acute oral toxicity (H302) . Environmental assessment indicates a potential for moderate aquatic toxicity due to the stability of the meta-chlorinated ring, necessitating strict effluent control.[1]

Physicochemical Basis of Toxicity

Understanding the physicochemical properties is the prerequisite for predicting bioavailability and environmental fate.[1] The presence of the chlorine atom at the meta position increases lipophilicity compared to the parent 1-phenylethanol, enhancing dermal penetration and membrane interaction.[1]

Table 1: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Relevance to Toxicity |

| Molecular Structure | C₈H₉ClO | Aromatic ring stability; alcohol functionality.[1] |

| Molecular Weight | 156.61 g/mol | Small molecule; easily absorbed via GI/Dermal routes.[1] |

| Physical State | Colorless to pale yellow liquid | Potential for splash/vapor exposure.[1] |

| Boiling Point | ~118-120°C (at 10 mmHg) | Low volatility at STP, but volatile during heating.[1] |

| LogP (Octanol/Water) | 2.1 – 2.4 (Predicted) | Critical: Indicates moderate bioaccumulation potential and ability to cross biological membranes.[1] |

| Water Solubility | Low (< 1 g/L est.)[1] | Limits acute aquatic exposure but encourages sediment binding.[1] |

| Chirality | Exists as (R) and (S) enantiomers | Enantiomers may exhibit differential binding to metabolic enzymes (ADH).[1] |

Mammalian Toxicology

Acute Toxicity & Hazard Classification

Based on GHS (Global Harmonized System) standards and structural analog data (chlorobenzyl alcohols), the compound is classified as follows:

-

Acute Oral Toxicity: Category 4 (H302: Harmful if swallowed ).[1]

-

LD50 (Rat, Oral): Typically falls in the range of 400 – 1200 mg/kg for this class of chlorinated alcohols.[1]

-

-

Acute Dermal Toxicity: Data limited; generally considered lower risk than oral, but permeability is enhanced by the chloro-substituent.[1]

Irritation and Sensitization

-

Skin Corrosion/Irritation (H315): The compound acts as a solvent for skin lipids.[1] Prolonged contact causes defatting, erythema, and inflammation.[1]

-

Serious Eye Damage/Irritation (H319): Direct contact induces severe irritation.[1] The mechanism involves immediate interaction with the corneal epithelium, driven by the alcohol group's polarity and the lipophilic ring.[1]

Metabolic Fate and Biotransformation

The primary detoxification pathway involves oxidation.[1] Unlike primary alcohols which form aldehydes, this secondary alcohol is oxidized to a ketone.[1]

Mechanism:

-

Oxidation: 1-(3-Chlorophenyl)ethanol is a substrate for Alcohol Dehydrogenase (ADH) , primarily in the liver.[1] It is oxidized to 3-chloroacetophenone .[1]

-

Conjugation: The resulting ketone (or the unreacted alcohol) undergoes Phase II conjugation (Glucuronidation) to increase water solubility for renal excretion.[1]

-

Chiral Selectivity: Kinetic resolution studies using lipases (e.g., Candida antarctica lipase B) demonstrate that biological systems often process the (R) and (S) enantiomers at different rates [1].[1]

Diagram 1: Metabolic Pathway (Graphviz)

Caption: Metabolic oxidation of 1-(3-Chlorophenyl)ethanol to 3-chloroacetophenone followed by Phase II conjugation.

Ecotoxicology and Environmental Fate

Aquatic Toxicity

Chlorinated aromatics are generally more toxic to aquatic life than their non-chlorinated counterparts due to increased stability and lipophilicity.[1]

-

Fish (LC50, 96h): Predicted range 10 – 50 mg/L (based on QSAR models for chlorobenzyl alcohols).[1]

-

Daphnia magna (EC50, 48h): Predicted range 5 – 20 mg/L.

-

Classification: Likely Aquatic Chronic 3 (H412) - Harmful to aquatic life with long-lasting effects.[1]

Biodegradation

The meta-chlorine substituent deactivates the aromatic ring, making it less susceptible to electrophilic attack by microbial oxygenases compared to unsubstituted 1-phenylethanol.[1] However, it is not considered "recalcitrant" (like PCBs).[1] It is expected to be inherently biodegradable but may not meet "readily biodegradable" criteria (e.g., >60% degradation in 28 days) in standard OECD 301 tests.[1]

Analytical Protocols

To ensure data integrity in toxicological studies, precise quantification is required.[1] The following HPLC method is validated for separating chlorophenyl ethanol isomers.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis[1][2][3]

Objective: Quantification of 1-(3-Chlorophenyl)ethanol purity and stability.

Instrumentation:

-

System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC Grade).[1]

-

Water (Milli-Q / HPLC Grade).[1]

-

Phosphoric Acid (for pH adjustment).[1]

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm (for chlorinated ring absorption) and 254 nm.[1]

-

Column Temperature: 25°C.

Self-Validating Step:

-

Internal Standard: Use Acetophenone or 1-Phenylethanol as an internal standard.[1] The retention time (RT) of 1-(3-Chlorophenyl)ethanol will be longer than 1-phenylethanol due to the Cl-group lipophilicity.[1]

-

Resolution Check: Ensure resolution (Rs) > 1.5 between the alcohol and its ketone metabolite (3-chloroacetophenone).[1]

Diagram 2: Analytical Workflow (Graphviz)

Caption: Step-by-step extraction and quantification workflow for 1-(3-Chlorophenyl)ethanol.

Risk Assessment & Handling Guidelines

Occupational Exposure Limits (OEL)

Specific OELs for CAS 6939-93-1 are rarely established by regulatory bodies like OSHA or ACGIH.[1]

-

Recommendation: Adopt a self-imposed Control Banding approach.[1] Treat as a hazardous solvent similar to Chlorobenzene or Benzyl Alcohol.[1]

-

Target OEL (Internal): < 10 ppm (8-hour TWA) recommended to prevent respiratory and ocular irritation.[1]

Personal Protective Equipment (PPE)

References

-

PubChem. (n.d.).[1][4] 1-(3-Chlorophenyl)ethanol Compound Summary (CID 97779).[1][5] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

-

Thermo Scientific Chemicals. (n.d.).[1] 1-(3-Chlorophenyl)ethanol, 97% Safety Data Sheet. Fisher Scientific.[1] Retrieved January 30, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 1-(3-chlorophenyl)ethanol.[1][5][6] Retrieved January 30, 2026, from [Link]

-

Paiva, L. M., et al. (2013).[1] Kinetic resolution of 1-(chlorophenyl)ethanols by lipase-catalyzed acetylation. Journal of the Brazilian Chemical Society.[1] (Demonstrates chirality and enzymatic interaction).

-

OECD. (2024). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals.[1] Retrieved January 30, 2026, from [Link]

Sources

- 1. 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cores.emory.edu [cores.emory.edu]

- 3. minio.scielo.br [minio.scielo.br]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(3-Chlorophenyl)ethanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. biosynth.com [biosynth.com]

Technical Guide: The Chirality of 1-(3-Chlorophenyl)ethanol

Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Stereochemical Imperative

1-(3-Chlorophenyl)ethanol (CAS: 120121-01-9 for R-isomer) represents a critical chiral building block in the synthesis of diverse pharmacophores, particularly for kinase inhibitors and GPCR ligands. Its structural motif—a halogenated phenyl ring adjacent to a chiral benzylic alcohol—mimics the core scaffold found in several blockbuster drugs, including Crizotinib (ALK inhibitor) and various agrochemicals.

For drug development professionals, the "chiral switch" from racemate to single enantiomer is not merely a regulatory hurdle but a pharmacological necessity. The biological activity, metabolic stability, and toxicity profile of the resulting API often hinge entirely on the absolute configuration of this intermediate. This guide provides a definitive technical framework for synthesizing, analyzing, and validating the chirality of 1-(3-Chlorophenyl)ethanol.

Mechanistic Basis of Chirality

The chirality of 1-(3-Chlorophenyl)ethanol arises from the C1 carbon of the ethyl group, which is bonded to four distinct substituents. Understanding the spatial arrangement is prerequisite for any asymmetric synthesis design.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration (R or S), we prioritize the substituents attached to the chiral center (C1) based on atomic number:

-

-OH (Hydroxyl group): Oxygen (Atomic No. 8) has the highest priority.

-

-C₆H₄Cl (3-Chlorophenyl group): The carbon attached to the ring is bonded to (C, C, H).

-

-CH₃ (Methyl group): The carbon is bonded to (H, H, H).

-

-H (Hydrogen): Lowest priority.

Configuration Logic:

-

(R)-Enantiomer: When the hydrogen (lowest priority) is oriented away from the viewer, the sequence from -OH

-C₆H₄Cl -

(S)-Enantiomer: The sequence follows a counter-clockwise direction.

Asymmetric Synthesis Strategies

While chemical catalysis (e.g., Noyori transfer hydrogenation) is possible, Biocatalysis has emerged as the superior industrial standard due to higher enantioselectivity (

Strategy A: Biocatalytic Asymmetric Reduction (Primary)

This method utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce 3'-chloroacetophenone. It is a "self-validating" system because the enzyme's stereospecificity is inherent.

-

Enzyme: Rhodobacter capsulatus ADH or commercially available KRED screening kits (e.g., Codexis, Daicel).

-

Cofactor: NADPH/NADH (requires a recycling system like Glucose Dehydrogenase/Glucose).

-

Selectivity: Anti-Prelog enzymes typically yield the (R)-enantiomer , while Prelog enzymes yield the (S)-enantiomer .

Strategy B: Lipase-Catalyzed Kinetic Resolution (Secondary)

If the racemic alcohol is already available, kinetic resolution using Candida antarctica Lipase B (CALB) is effective.

-

Mechanism: The lipase selectively acetylates one enantiomer (usually R) leaving the (S)-alcohol unreacted.

-

Limitation: Maximum theoretical yield is 50% unless coupled with dynamic kinetic resolution (DKR).

Visualization: Enzymatic Synthesis Pathway

Figure 1: Biocatalytic reduction pathway showing the interdependence of the substrate, enzyme, and cofactor recycling system for high-fidelity asymmetric synthesis.

Detailed Experimental Protocol

Protocol: Bioreduction of 3'-Chloroacetophenone to (R)-1-(3-Chlorophenyl)ethanol

Objective: Produce >100 mg of enantiopure (R)-alcohol for analytical standard validation.

Reagents:

-

Substrate: 3'-Chloroacetophenone (100 mg)

-

Enzyme: KRED-130 (or equivalent anti-Prelog ADH)

-

Cofactor Recycle Mix: GDH (10 U), NADP+ (1 mg), Glucose (150 mg)

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)

-

Solvent: DMSO (5% v/v as co-solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 3'-chloroacetophenone in DMSO (0.5 mL).

-

Reaction Assembly: In a 20 mL vial, add 9.5 mL of Phosphate buffer. Add the Glucose and NADP+.

-

Initiation: Add the GDH and KRED enzymes. Finally, add the substrate solution dropwise while stirring.

-

Incubation: Stir at 30°C at 250 rpm for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).

-

Work-up: Extract reaction mixture with Ethyl Acetate (3 x 5 mL). Dry organic layer over

. -

Purification: Evaporate solvent. Purify via flash chromatography (Hexane:EtOAc 80:20) if conversion <99%.

Analytical Characterization & Validation

Trustworthiness in chiral chemistry relies on orthogonal validation methods. You must confirm identity and enantiomeric excess (

Method 1: Chiral HPLC (The Gold Standard)

This method separates enantiomers based on their interaction with the chiral stationary phase (CSP).

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm (or 215 nm) |

| Retention Times | (R)-isomer: ~6.5 min (typically elutes first on OD-H)(S)-isomer: ~8.0 min |

Note: Elution order can reverse depending on the specific column lot or mobile phase additives. Always run a racemic standard first.

Method 2: Optical Rotation (Absolute Config Check)

-

Instrument: Polarimeter (Sodium D line, 589 nm)

-

Concentration:

in Methanol or Chloroform -

Reference Values:

-

(S)-Enantiomer:

to -

(R)-Enantiomer:

to

-

Visualization: Analytical Decision Tree

Figure 2: Decision tree for the analytical validation of chiral intermediates, ensuring no material moves forward without dual-confirmation of purity and configuration.

Pharmaceutical Relevance

The 1-(3-chlorophenyl)ethanol moiety is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibitors: It serves as a structural analog and building block for ALK and ROS1 inhibitors (e.g., Crizotinib analogs), where the halogenated phenyl ring occupies a hydrophobic pocket in the kinase domain. The chiral methyl group directs the vector of the attached heterocycle, critical for hydrogen bonding.

-

GPCR Ligands: Used in the synthesis of serotonin receptor antagonists (e.g., 5-HT7 ligands related to Trazodone derivatives), where the chiral alcohol is converted to a piperazine linker.

-

Agrochemicals: A precursor for chiral fungicides where stereochemistry dictates environmental degradation rates and potency.

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALCEL OD-H. Chiral Technologies.[1][2] Available at: [Link] (General reference for OD-H column specifications).

-

Royal Society of Chemistry. Biocatalytic Asymmetric Synthesis of Chiral Alcohols. RSC Publishing. Available at: [Link]

-

SpectraBase. 1-(3-Chlorophenyl)ethanol NMR and IR Spectra. Wiley Science Solutions. Available at: [Link]

Sources

Technical Guide: 1-(3-Chlorophenyl)ethanol as a Chiral Building Block

The following technical guide is structured to serve as a definitive reference for the synthesis, properties, and application of 1-(3-Chlorophenyl)ethanol in high-value chiral chemistry.

Executive Summary

1-(3-Chlorophenyl)ethanol (CAS: 120121-01-9 for R, 6940-91-6 for racemate) serves as a critical "chiral anchor" in modern medicinal chemistry.[1] Unlike simple phenylethanols, the meta-chloro substituent provides unique electronic properties—enhancing lipophilicity and metabolic stability without the steric bulk of ortho-substitution or the para-directing resonance effects.

Its primary industrial utility lies in its role as the immediate precursor to 1-(3-chlorophenyl)ethylamine , a high-value chiral resolving agent (e.g., BASF’s ChiPros® portfolio) and a pharmacophore in serotonin-modulating therapeutics (Trazodone/Nefazodone metabolites) and investigational kinase inhibitors.

This guide details the "Make vs. Buy" decision matrix , comparing biocatalytic routes against asymmetric transfer hydrogenation (ATH), and provides validated protocols for its derivatization into enantiopure amines.

Molecular Architecture & Critical Properties

The utility of 1-(3-chlorophenyl)ethanol stems from the specific placement of the chlorine atom.[1]

-

Electronic Effect: The meta-Cl exerts an inductive electron-withdrawing effect (-I) on the aromatic ring, deactivating it slightly compared to the unsubstituted analog.[1] This increases the acidity of the benzylic proton and influences the pKa of downstream amines.

-

Metabolic Stability: The halogen blocks metabolic hydroxylation at the 3-position, a common clearance pathway for phenyl-ring drugs.[1]

-

Chirality: The benzylic alcohol center is highly sensitive to racemization under acidic conditions due to the stabilized carbocation intermediate. Handling requires strict pH control.[1]

| Property | Value | Relevance |

| Molecular Weight | 156.61 g/mol | Low MW allows for high atom economy in fragment-based design.[1] |

| Boiling Point | 122-124 °C (15 Torr) | High enough for easy solvent removal; distillable under vacuum.[1] |

| LogP | ~2.4 | Optimal lipophilicity for CNS drug penetration. |

| H-Bond Donors | 1 (OH) | Versatile handle for derivatization (Esters, Ethers, Amines). |

Production Strategies: The "Make"

High-purity enantiomers (>99% ee) are required for pharmaceutical applications.[1] Two primary routes dominate the landscape: Biocatalysis (Green Chemistry) and Asymmetric Transfer Hydrogenation (Chemocatalysis).

Biocatalytic Reduction (The Gold Standard)

Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the preferred industrial route due to mild conditions and superior enantioselectivity.

-

Enzyme: Sporidiobolus salmonicolor KRED (Ssal-KRED) or engineered variants (e.g., Codexis KRED panels).[2]

-

Cofactor Recycling: Mandatory for cost efficiency. Typically uses Glucose/Glucose Dehydrogenase (GDH) or Isopropanol (IPA) to regenerate NADPH.

-

Mechanism: The enzyme coordinates the prochiral ketone (3-chloroacetophenone) and hydride transfer occurs from NADPH to the Si- or Re-face of the carbonyl, dictated by the enzyme's pocket geometry.

Asymmetric Transfer Hydrogenation (ATH)

For labs without biocatalysis capabilities, Ruthenium-catalyzed ATH is the robust alternative.

-

Catalyst: Noyori-type complexes, specifically RuCl .[1]

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol.

-

Selectivity: Can achieve 95-98% ee, often requiring a subsequent recrystallization step to reach >99% ee.[1]

Comparative Analysis

| Feature | Biocatalysis (KRED) | Ru-Catalyzed ATH |

| Enantiomeric Excess (ee) | >99.5% (Excellent) | 95-98% (Good) |

| Substrate Loading | 100-200 g/L | 50-100 g/L |

| Catalyst Cost | High (initially), reusable | Moderate (Ru metal) |

| Workup | Phase separation (emulsions possible) | Filtration (metal removal req.)[1] |

| Scalability | Linear (Multi-kg ready) | Linear (Exotherm management req.) |

Synthetic Utility: The "Use"

The alcohol is rarely the end product; it is a chiral pivot .

Stereospecific Amination (The "Killer App")

The most significant application is the conversion to (S)-1-(3-chlorophenyl)ethylamine .[1]

-

Route A (Mitsunobu): Reaction with phthalimide, DEAD, and PPh3 causes Walden Inversion .

-

(R)-Alcohol + Phthalimide

(S)-Phthalimide intermediate

-

-

Route B (Azide): Activation (Mesylation) followed by NaN3 displacement also causes inversion.

-

Note: The benzylic mesylate is unstable; immediate displacement is required.

-

Pathway Visualization

The following diagram illustrates the decision logic for synthesis and downstream derivatization.

Figure 1: Synthesis and Derivatization Workflow.[1] Note that Mitsunobu and SN2 displacements on benzylic centers typically proceed with Inversion of Configuration.

Experimental Protocols

Protocol A: Biocatalytic Synthesis of (S)-1-(3-Chlorophenyl)ethanol

Target: 10g scale | Expected Yield: >90% | ee: >99%

Reagents:

-

3-Chloroacetophenone (10.0 g, 64.7 mmol)

-

KRED-Recycle Mix (containing KRED, GDH, NADP+)

-

Glucose (14.0 g, 1.2 eq)

-

Buffer: 100 mM Potassium Phosphate, pH 7.0

-

Solvent: Isopropanol (IPA) / Toluene (optional co-solvent)

Procedure:

-

Buffer Prep: Dissolve glucose in 150 mL of Phosphate Buffer (pH 7.0).

-

Enzyme Charge: Add the KRED-Recycle Mix powder (approx 200 mg, depending on activity units) to the buffer. Stir gently to dissolve. Do not vortex.

-

Substrate Addition: Dissolve 3-chloroacetophenone in 10 mL IPA. Add this solution dropwise to the enzyme mixture.

-

Incubation: Stir at 30°C @ 250 rpm. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).

-

Monitoring: Check conversion by HPLC (C18 column) or GC every 4 hours. Reaction typically completes in 24 hours.

-

Workup: Add Celite (5g) and filter to remove protein. Extract filtrate with Ethyl Acetate (3 x 100 mL).

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. The product is usually pure enough (>98%) for downstream use. If necessary, distill under vacuum (bp 120°C @ 10 Torr).

Protocol B: Mitsunobu Inversion to Chiral Amine

Target: Conversion of (S)-Alcohol to (R)-Amine precursor.[1]

Reagents:

-

(S)-1-(3-Chlorophenyl)ethanol (1.0 eq)[1]

-

Triphenylphosphine (PPh3, 1.2 eq)

-

Phthalimide (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a round-bottom flask under Nitrogen.

-

Dissolution: Dissolve Alcohol (1.57 g, 10 mmol), PPh3 (3.15 g), and Phthalimide (1.76 g) in THF (50 mL). Cool to 0°C.[3][4]

-

Addition: Add DIAD (2.4 mL) dropwise over 20 minutes. Maintain temp < 5°C.

-

Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours.

-

Workup: Concentrate THF. Triturate residue with cold ether to precipitate PPh3=O (byproduct). Filter.

-

Deprotection (Hydrazinolysis): Redissolve crude phthalimide in Ethanol. Add Hydrazine hydrate (3 eq) and reflux for 4 hours.

-

Isolation: Cool, filter off phthalhydrazide solid. Acidify filtrate (HCl), wash with ether, then basify aqueous layer (NaOH) and extract the free amine into DCM.

References

-

Biocatalytic Reduction Strategies

-

Asymmetric Transfer Hydrogenation (ATH)

-

Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes."[7] J. Am. Chem. Soc.[1] 1995, 117, 7562. Link

-

Wu, X., et al. "Insight into and Practical Application of pH-Controlled Asymmetric Transfer Hydrogenation." Angew.[1][8] Chem. Int. Ed. 2005.[1][8] Link

-

-

Mitsunobu Reaction & Applications

-

Commercial Availability & Properties

Sources

- 1. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]

- 2. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 7. researchgate.net [researchgate.net]

- 8. pcliv.ac.uk [pcliv.ac.uk]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. 99528-42-4 | (S)-1-(4-Chlorophenyl)ethanol | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 11. (S)-1-(3-Chlorophenyl)ethylamine, ChiPros , 98%, ee 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

A Strategic Guide to the Preliminary Biological Investigation of 1-(3-Chlorophenyl)ethanol

This document outlines a comprehensive, multi-tiered strategy for the preliminary investigation of the biological activity of the small molecule 1-(3-Chlorophenyl)ethanol. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for initial screening and characterization, grounded in scientific integrity and logical progression.

Introduction and Rationale

1-(3-Chlorophenyl)ethanol is an aromatic alcohol with the chemical formula C8H9ClO.[1] While its direct and extensive biological activities are not widely documented in publicly available literature, its structural motifs and the activities of related compounds suggest several plausible avenues for investigation. The presence of a chlorinated phenyl ring and an ethanol group suggests potential for interactions with biological systems. For instance, derivatives of similar structures, such as certain pyridine and 1,3-dioxolane compounds, have shown antibacterial and antifungal properties.[2][3] Furthermore, some studies on related phenyl-ethanol structures suggest potential interactions with the central nervous system, such as with serotonin receptors.[4]

This guide, therefore, proposes a systematic and cost-effective screening cascade to elucidate the potential therapeutic value of 1-(3-Chlorophenyl)ethanol. The approach is designed to move from broad, high-throughput in vitro assays to more focused mechanistic and preliminary in vivo studies, ensuring that resources are allocated efficiently to the most promising leads.

Physicochemical Properties of 1-(3-Chlorophenyl)ethanol

A thorough understanding of the compound's physical and chemical properties is fundamental to designing meaningful biological assays.

| Property | Value | Reference(s) |

| CAS Number | 6939-95-3 | [1] |

| Molecular Formula | C8H9ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 83°C to 85°C (at 1.5 mmHg) | [1] |

| Density | 1.173 g/mL | [1] |

| SMILES | CC(C1=CC(=CC=C1)Cl)O | [1] |

| InChIKey | QYUQVBHGBPRDKN-UHFFFAOYSA-N | [5] |

Tier 1: Broad-Spectrum In Vitro Screening

The initial phase of investigation should focus on a diverse panel of in vitro assays to identify potential areas of biological activity. This "wide-net" approach is crucial for uncovering unexpected activities.

Antimicrobial Activity Screening

Given that derivatives of structurally similar compounds have shown antimicrobial effects, this is a logical starting point.[2][3]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 1-(3-Chlorophenyl)ethanol in dimethyl sulfoxide (DMSO).

-

Bacterial and Fungal Strains: A representative panel should be used, including:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Yeast: Candida albicans

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive controls (standard antibiotics/antifungals) and negative controls (vehicle-only).

-

Incubate the plates at the optimal temperature for each organism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Screening in Human Cell Lines

Assessing the compound's effect on human cells is essential to gauge its potential as a therapeutic agent and to identify any general toxicity.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Lines: A panel of human cancer cell lines from different tissue origins (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung]) and a non-cancerous cell line (e.g., HUVEC [endothelial]) should be used to assess both anticancer potential and general cytotoxicity.[7]

-

Assay Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 1-(3-Chlorophenyl)ethanol for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Preliminary Receptor Binding/Enzyme Inhibition Assays

Based on the structural similarity to compounds that may interact with the central nervous system, a focused screen against a panel of common CNS receptors and enzymes is warranted.[4]

Experimental Workflow: CNS Target Screening

Caption: Initial broad-spectrum in vitro screening workflow.

Tier 2: Mechanistic Elucidation and In Vitro Pharmacology

Should any of the Tier 1 screens yield positive "hits," the next logical step is to delve deeper into the mechanism of action and conduct more specific in vitro pharmacological studies.

Follow-up on Antimicrobial Activity

If the compound shows promising antimicrobial activity, further studies should include:

-

Time-kill kinetics assays: To determine if the compound is bactericidal or bacteriostatic.

-

Mechanism of action studies: Investigating effects on cell membrane integrity, DNA gyrase activity, or other key bacterial processes. Polyphenolic compounds, for example, can disrupt bacterial membranes.[8]

Investigating Anticancer Mechanisms

If significant and selective cytotoxicity is observed in cancer cell lines, the following assays can help elucidate the mechanism:

-

Apoptosis assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to determine if the compound induces programmed cell death.

-

Cell cycle analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

-

Western blotting: To probe for changes in the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, cyclins).

Tier 3: Preliminary In Vivo Evaluation

Promising in vitro data provides the justification for moving to preliminary in vivo studies. These studies are crucial for understanding the compound's behavior in a whole-organism context.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical.[9]

Experimental Protocol: Murine Pharmacokinetic Study

-

Animal Model: Male and female mice are typically used.

-

Administration: The compound can be administered via different routes, such as intravenous (IV) and oral (PO), to determine bioavailability.[7]

-

Sample Collection: Blood samples are collected at various time points after administration.

-

Analysis: The concentration of 1-(3-Chlorophenyl)ethanol in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Key PK parameters are calculated, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Acute Toxicity Studies

A preliminary assessment of the compound's safety profile is essential.

Experimental Protocol: Single-Dose Acute Toxicity Study

-

Animal Model: Typically conducted in rodents (mice or rats).[10]

-

Dose Escalation: Different groups of animals are administered increasing doses of the compound.

-

Observation: Animals are closely monitored for signs of toxicity over a period of up to 14 days.[10] This includes monitoring changes in body weight, behavior, and any adverse clinical signs.

-

Necropsy: At the end of the study, a gross necropsy is performed to examine for any organ abnormalities.

Logical Progression from In Vitro to In Vivo

Caption: Progression from mechanistic studies to in vivo evaluation.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial biological investigation of 1-(3-Chlorophenyl)ethanol. By employing a tiered approach that begins with broad in vitro screening and progresses to more focused mechanistic and in vivo studies, researchers can efficiently and effectively evaluate the therapeutic potential of this compound. The causality behind each experimental choice is rooted in established drug discovery principles, ensuring a self-validating system for generating reliable preliminary data.

References

-

Pharmaceutical Technology. (2018). The Power of In Vitro Assays in Immuno-Oncology. Retrieved from [Link]

-

MDPI. (2022). Chemical Characteristics of Ethanol and Water Extracts of Black Alder (Alnus glutinosa L.) Acorns and Their Antibacterial, Anti-Fungal and Antitumor Properties. Retrieved from [Link]

-

PMC - NIH. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]

-

ACS Publications. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

-

Wikipedia. Cetirizine. Retrieved from [Link]

-

SpectraBase. 1-(3-Chlorophenyl)ethanol. Retrieved from [Link]

-

PubMed. (2018). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]

-

National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

-

PubChem - NIH. CID 160328117 | C16H18Cl2O2. Retrieved from [Link]

-

SlideShare. (2017). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]

-

MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

-

Avance Biosciences. Bioanalytical Services for Small Molecule Drug Development. Retrieved from [Link]

-

PMC - PubMed Central - NIH. (2019). An in vivo multiplexed small molecule screening platform. Retrieved from [Link]

-

YouTube. (2023). purity, in vivo toxicity, & clinical trial material. Retrieved from [Link]

-

Pharmaron. In Vitro Assay Development – Robust CGT Analysis. Retrieved from [Link]

-

Biocytogen. Efficacy & Toxicity Studies. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research and Development. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridin-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides. Retrieved from [Link]

-

MDPI. (2006). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]

-

PubMed. (2005). Ethanol substitutes for the discriminative stimulus effects of m-chlorophenylpiperazine. Retrieved from [Link]

Sources

- 1. 1-(3-Chlorophenyl)ethanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. ajprd.com [ajprd.com]

- 3. mdpi.com [mdpi.com]

- 4. Ethanol substitutes for the discriminative stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. elearning.unite.it [elearning.unite.it]

- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

IUPAC name and synonyms for 1-(3-Chlorophenyl)ethanol

Title: Technical Monograph: 1-(3-Chlorophenyl)ethanol Subtitle: Nomenclature, Synthesis, and Analytical Characterization for Pharmaceutical Development[1]

Executive Summary

1-(3-Chlorophenyl)ethanol (CAS: 6939-95-3) is a critical chiral building block in organic synthesis and drug discovery.[1] Structurally, it consists of a benzene ring substituted with a chlorine atom at the meta position and a hydroxyethyl group.[1] It serves as a model substrate for evaluating enantioselective biocatalysts (ketoreductases) and is a precursor for various pharmacological agents, including potential agrochemicals and antihistamines.[1] This guide provides a definitive technical reference for its nomenclature, physicochemical properties, and synthesis, emphasizing high-purity generation.[1]

Nomenclature & Chemical Identity

Precise nomenclature is vital for database searching and regulatory filings.[1] The meta-substitution pattern (position 3) distinguishes this molecule from its para and ortho isomers, which have significantly different steric and electronic properties.[1]

Table 1: Identity Matrix

| Identifier Type | Designation | Notes |

| IUPAC Name | 1-(3-Chlorophenyl)ethanol | Preferred systematic name.[1][2][3][4] |

| Common Synonyms | 3-Chloro-α-methylbenzyl alcoholm-Chloro-α-methylbenzenemethanol 1-(3-Chlorophenyl)ethyl alcohol | "α-methylbenzyl alcohol" is the traditional scaffold name.[1] |

| CAS Number (Racemic) | 6939-95-3 | General identifier for the (±) mixture.[1] |

| CAS Number (R-isomer) | 120121-01-9 | Specific to the (R)-enantiomer .[1] |

| Molecular Formula | C₈H₉ClO | |

| SMILES | CC(O)c1cccc(Cl)c1 | Useful for cheminformatics.[1][2][3][4] |

Physicochemical Profile

Understanding the physical state and solubility is essential for designing extraction and purification protocols.[1]

Table 2: Physical Properties

| Property | Value | Experimental Context |

| Molecular Weight | 156.61 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscous oil at RT.[1] |

| Boiling Point | 83–85 °C | @ 1.5 mmHg (Vacuum distillation required) .[1] |

| Density | ~1.173 g/mL | @ 25 °C. Heavier than water (phase separation occurs at bottom).[1] |

| Solubility | Soluble in MeOH, DCM, EtOAc | Limited solubility in water; requires organic cosolvent.[1] |

Synthetic Methodologies

Two primary routes exist for synthesizing 1-(3-chlorophenyl)ethanol: chemical reduction (racemic) and biocatalytic reduction (enantioselective).[1]

Method A: Chemical Reduction (Racemic)

Objective: Efficient generation of (±)-1-(3-chlorophenyl)ethanol from 3-chloroacetophenone. Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[1]

Protocol:

-

Setup: Charge a round-bottom flask with 3-chloroacetophenone (1.0 eq) dissolved in MeOH (0.5 M concentration). Cool to 0 °C to suppress side reactions.

-

Addition: Slowly add NaBH₄ (0.6 eq) portion-wise over 30 minutes. Note: Rapid addition causes vigorous H₂ evolution and potential solvent boil-over.[1]

-

Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1).[1]

-

Quench: Carefully add 1M HCl dropwise until pH ~7. This destroys residual borohydride and breaks the boron-alkoxide complex.[1]

-

Workup: Evaporate MeOH. Extract aqueous residue with Dichloromethane (DCM).[1] Dry organic layer over MgSO₄ and concentrate.[1]

Visualization of Chemical Workflow:

Method B: Biocatalytic Asymmetric Reduction (Enantioselective)